molecular formula C15H25Cl2N3O B14698092 Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate CAS No. 21312-48-1

Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate

Cat. No.: B14698092
CAS No.: 21312-48-1
M. Wt: 334.3 g/mol
InChI Key: HMPJILGJYHWPDK-UHFFFAOYSA-N
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Description

Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antimalarial, antipsychotic, and anthelmintic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate typically involves the nucleophilic substitution reaction. The process begins with the reaction of p-aminobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound in its dihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimalarial and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of enzymes involved in neurotransmitter synthesis can result in antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-aminobenzoyl)-4-(4-methylphenyl)-
  • N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives

Uniqueness

Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and spectrum of activity, making it a valuable compound for further research and development.

Properties

CAS No.

21312-48-1

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

(4-aminophenyl)-(4-butylpiperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C15H23N3O.2ClH/c1-2-3-8-17-9-11-18(12-10-17)15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12,16H2,1H3;2*1H

InChI Key

HMPJILGJYHWPDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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